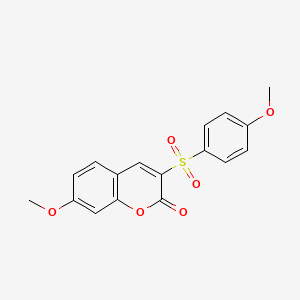
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide, also known as OPN-305, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound has shown promise in the treatment of various inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.
Mécanisme D'action
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. The compound binds to the extracellular domain of the Toll-like receptor 2 (TLR2) and prevents the binding of its ligand. This, in turn, inhibits the downstream signaling cascade that leads to the activation of the NF-κB pathway and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide has been shown to have potent anti-inflammatory effects in various in vitro and in vivo models. The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In addition, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide has been shown to reduce the severity of inflammation in animal models of rheumatoid arthritis and Crohn's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide is its potent anti-inflammatory effects. The compound has been shown to be effective in various in vitro and in vivo models of inflammation. However, one of the limitations of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide is its relatively short half-life, which may limit its efficacy in certain disease models.
Orientations Futures
There are several future directions for the study of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide. One potential direction is the development of more potent analogs of the compound with longer half-lives. Another potential direction is the evaluation of the compound in other disease models, such as multiple sclerosis and inflammatory bowel disease. Finally, the mechanism of action of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide could be further elucidated to identify potential targets for the development of new anti-inflammatory drugs.
Méthodes De Synthèse
The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide involves the reaction of 3-phenyl-6-oxopyridazine-1(6H)-carboxylic acid with isonicotinoyl chloride in the presence of triethylamine. The resulting product is then treated with 2-(2-aminoethyl)ethanol to yield N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide. The synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This makes it a potential candidate for the treatment of diseases such as rheumatoid arthritis, Crohn's disease, and psoriasis.
Propriétés
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17-7-6-16(14-4-2-1-3-5-14)21-22(17)13-12-20-18(24)15-8-10-19-11-9-15/h1-11H,12-13H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVVRLBBVNTFAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2619542.png)
![2-[4-Amino-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2619543.png)

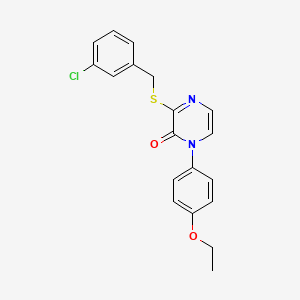
![N-[(1-hydroxycyclopentyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2619547.png)
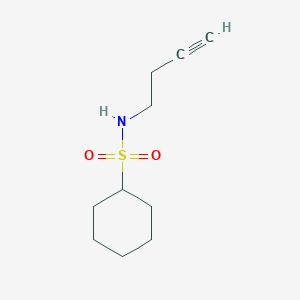
![Methyl 2-{[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2619552.png)

![6-Phenyl-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2619556.png)
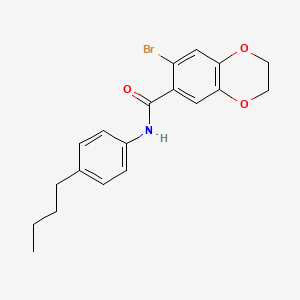
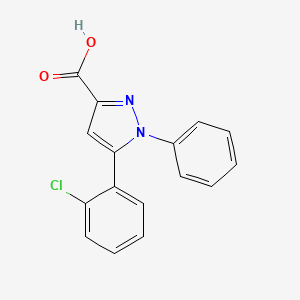
![5-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2619560.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2619562.png)
